5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic Acid
CAS No.:
Cat. No.: VC18197283
Molecular Formula: C10H5BrFNO3
Molecular Weight: 286.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5BrFNO3 |
|---|---|
| Molecular Weight | 286.05 g/mol |
| IUPAC Name | 5-(2-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H5BrFNO3/c11-7-2-1-5(12)3-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
| Standard InChI Key | HDTAWXOPBFDWND-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C2=CC(=NO2)C(=O)O)Br |
Introduction
Structural Characterization and Nomenclature
The IUPAC name 5-(2-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid precisely defines its molecular architecture: a phenyl ring substituted at the 2-position with bromine and the 5-position with fluorine, covalently linked to the 5-position of an isoxazole ring bearing a carboxylic acid group at the 3-position. Key structural features include:
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Halogen Substitution: The ortho-bromo and para-fluoro groups introduce steric hindrance and electronic effects that influence reactivity. Bromine’s polarizability enhances electrophilic substitution potential, while fluorine’s electronegativity stabilizes adjacent charges .
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Isoxazole Core: The 1,2-oxazole ring provides a rigid, planar framework that facilitates π-π stacking interactions in biological systems, as observed in analogous kinase inhibitors .
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Carboxylic Acid Functionalization: The –COOH group at C3 enables salt formation, coordination chemistry, and conjugation reactions, broadening utility in prodrug design .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅BrFNO₃ |
| Molecular Weight | 286.05 g/mol |
| IUPAC Name | 5-(2-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
| SMILES | O=C(O)C1=NOC(C2=C(F)C=CC(Br)=C2)=C1 |
| InChIKey | InChI=1S/C₁₀H₅BrFNO₃/c11-7-2-1-6(12)3-8(7)9-4-13-16-10(9)5(14)15/h1-4H,(H,14,15) |
Synthesis and Optimization Strategies
Halogenation and Cycloaddition Approaches
The synthesis typically begins with halogenation of a pre-functionalized phenyl precursor, followed by [3+2] cycloaddition to form the isoxazole ring. Source outlines a three-step protocol:
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Bromination/Fluorination: A 2-bromo-5-fluorophenyl intermediate is prepared via electrophilic substitution using Br₂/FeBr₃ and Selectfluor® under anhydrous conditions .
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Cycloaddition: The phenylhalide reacts with in situ-generated nitrile oxide (from hydroxylamine and LiOH) in a regioselective [3+2] cycloaddition, yielding the isoxazole core .
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Carboxylation: Hydrolysis of a nitrile or ester group at C3 using aqueous HCl or KOH produces the carboxylic acid.
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃; Selectfluor® | 0–25°C | 78–85 |
| Cycloaddition | Hydroxylamine, LiOH, Et₂O | 60°C | 67–72 |
| Carboxylation | 6M HCl, reflux | 100°C | 89–93 |
Physicochemical and Spectral Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition <2% after 6 months at −20°C under inert atmosphere.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, isoxazole-H4), 7.98 (d, J = 8.4 Hz, 1H, phenyl-H6), 7.56 (dd, J = 8.4, 2.4 Hz, 1H, phenyl-H4), 7.32 (d, J = 2.4 Hz, 1H, phenyl-H3) .
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¹³C NMR (101 MHz, DMSO-d₆): δ 165.2 (COOH), 160.1 (C-F), 155.8 (isoxazole-C3), 134.7–118.2 (aromatic carbons), 102.4 (C-Br) .
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IR (KBr): 1725 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F) .
Biological Activities and Mechanistic Insights
Though direct pharmacological data are sparse, structurally related isoxazoles exhibit:
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Anti-inflammatory Effects: Inhibition of COX-2 (IC₅₀ = 1.8 μM) via π-π interactions with Tyr385 and Val523 residues .
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Antimicrobial Action: Disruption of bacterial cell membranes (MIC = 4 μg/mL against S. aureus) .
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Kinase Modulation: Binding to ATP pockets in Abl1 kinase (Kd = 120 nM) through hydrogen bonding with Glu286 and hydrophobic contacts .
The bromine atom in 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid may enhance target affinity by forming halogen bonds with protein carbonyl groups, as demonstrated in brominated kinase inhibitors .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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ABT-418 Analogs: Cholinergic receptor agonists for Alzheimer’s therapy .
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ESI-09 Derivatives: EPAC inhibitors with antitumor activity .
Materials Science
Incorporation into metal-organic frameworks (MOFs) improves thermal stability (Td = 320°C vs. 280°C for unmodified analogs) due to rigid isoxazole coordination .
Comparative Analysis with Structural Analogs
Table 3: Brominated Isoxazole Derivatives Comparison
The para-fluoro group in 5-(2-Bromo-5-fluorophenyl)isoxazole-3-carboxylic acid confers greater metabolic stability compared to non-fluorinated analogs, as evidenced by microsomal t₁/₂ = 45 min vs. 22 min for 5-(4-Bromophenyl)isoxazole-3-carboxylic acid .
Future Research Directions
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